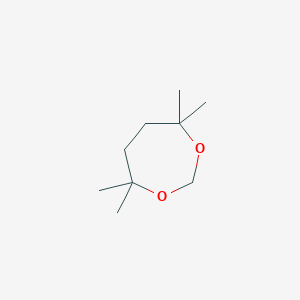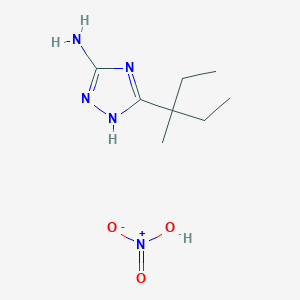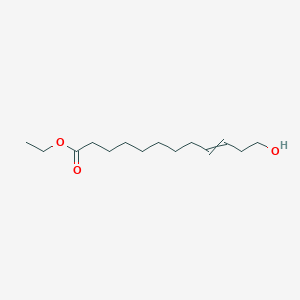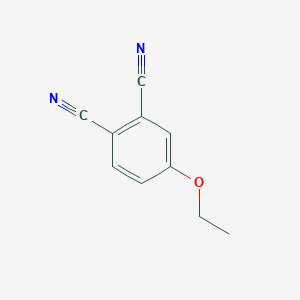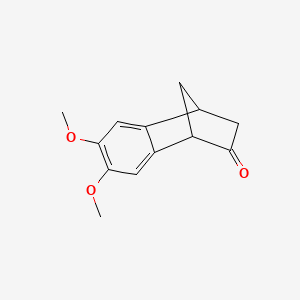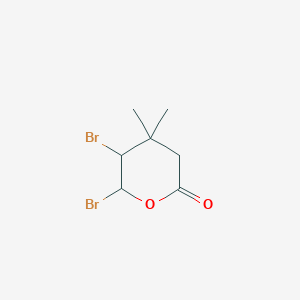
5,6-Dibromo-4,4-dimethyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-4,4-dimethyloxan-2-one is a brominated organic compound with the molecular formula C7H10Br2O2 It is a derivative of oxan-2-one, featuring two bromine atoms at the 5th and 6th positions and two methyl groups at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-4,4-dimethyloxan-2-one typically involves the bromination of 4,4-dimethyloxan-2-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions. The reaction proceeds via electrophilic addition, where bromine atoms are added to the double bond of the oxan-2-one ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromo-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives with different functional groups.
Reduction: Reduction reactions can remove the bromine atoms, yielding 4,4-dimethyloxan-2-one.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Produces oxan-2-one derivatives with various functional groups.
Reduction: Yields 4,4-dimethyloxan-2-one.
Substitution: Forms substituted oxan-2-one compounds with different functional groups.
Aplicaciones Científicas De Investigación
5,6-Dibromo-4,4-dimethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromo-4,4-dimethyloxan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound may also participate in redox reactions, altering the oxidative state of cellular components and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyloxan-2-one: Lacks bromine atoms, making it less reactive in certain chemical reactions.
5,6-Dichloro-4,4-dimethyloxan-2-one: Contains chlorine atoms instead of bromine, resulting in different reactivity and properties.
5,6-Diiodo-4,4-dimethyloxan-2-one: Features iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness
5,6-Dibromo-4,4-dimethyloxan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties. Bromine atoms are more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes the compound valuable in various chemical and biological applications.
Propiedades
Número CAS |
79749-57-8 |
|---|---|
Fórmula molecular |
C7H10Br2O2 |
Peso molecular |
285.96 g/mol |
Nombre IUPAC |
5,6-dibromo-4,4-dimethyloxan-2-one |
InChI |
InChI=1S/C7H10Br2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3 |
Clave InChI |
KBWMTMWPQZMBMN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC(C1Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



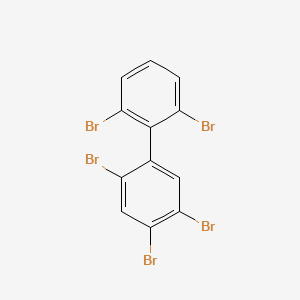

![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
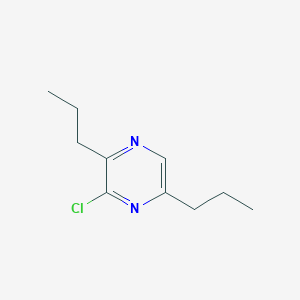


![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
